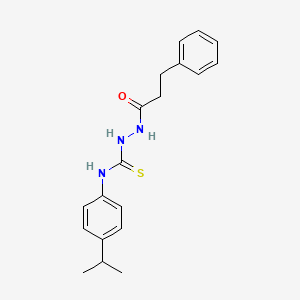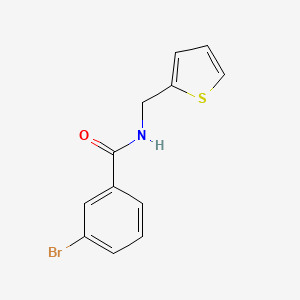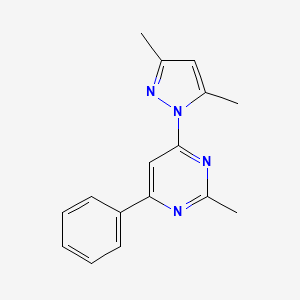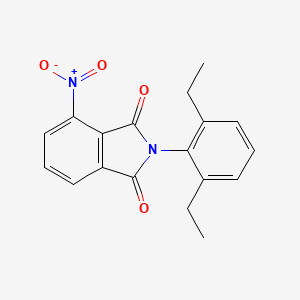![molecular formula C20H14F3NO B5880133 N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide, also known as TFMPBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in regulating cell growth and survival. N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to its use in lab experiments. For example, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide is relatively insoluble in water, which can make it difficult to work with in certain applications. It also has a relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide. One area of interest is the development of new cancer therapies based on N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide and related compounds. Another area of interest is the investigation of N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide's potential neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide and related compounds may have applications in materials science and organic electronics, due to their unique properties and potential for use in electronic devices.
Synthesemethoden
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromobiphenylcarboxylic acid in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)15-9-6-10-16(13-15)24-19(25)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMXZQIYCMGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)




![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)



![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
